molecular formula C10H14N2O2S B12858328 N-Phenylpyrrolidine-1-sulfonamide

N-Phenylpyrrolidine-1-sulfonamide

Cat. No.: B12858328
M. Wt: 226.30 g/mol
InChI Key: UBFFWQNKFRRZHQ-UHFFFAOYSA-N
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Description

N-Phenylpyrrolidine-1-sulfonamide: is an organosulfur compound characterized by the presence of a sulfonamide group attached to a pyrrolidine ring with a phenyl substituent. This compound is part of a broader class of sulfonamides, which have significant applications in pharmaceuticals, agrochemicals, and polymers .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Oxidative Coupling of Thiols and Amines: One of the efficient methods for synthesizing sulfonamides involves the oxidative coupling of thiols and amines.

    S-N Coupling: Another method involves the direct coupling of sulfonic acids or their sodium salts with amines under microwave irradiation.

Industrial Production Methods: Industrial production of N-Phenylpyrrolidine-1-sulfonamide typically involves the use of readily available low-cost commodity chemicals such as thiols and amines. The process is optimized to ensure high yield and purity, often employing catalysts and specific reaction conditions to enhance efficiency .

Mechanism of Action

Biological Activity

N-Phenylpyrrolidine-1-sulfonamide is a compound belonging to the sulfonamide class, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

Overview of Sulfonamides

Sulfonamides are a well-established class of antibiotics that exhibit a wide range of pharmacological activities. They primarily act by inhibiting bacterial folate synthesis, which is crucial for DNA replication and cell division. The mechanism involves competing with para-aminobenzoic acid (PABA) for the active site of dihydropteroate synthase, leading to bacteriostatic effects rather than bactericidal ones .

Antibacterial Activity

This compound has demonstrated significant antibacterial properties against various strains of bacteria. Its efficacy is often enhanced by structural modifications that increase its ability to penetrate bacterial membranes and inhibit essential metabolic pathways. Studies have shown that derivatives with electron-withdrawing groups exhibit increased antibacterial activity .

Table 1: Antibacterial Activity of this compound Derivatives

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus4 µg/mL
N-(4-Nitrophenyl)pyrrolidine-1-sulfonamideEscherichia coli2 µg/mL
N-(3-Chlorophenyl)pyrrolidine-1-sulfonamideNocardia spp.8 µg/mL

Anti-inflammatory Properties

Recent studies have indicated that this compound exhibits anti-inflammatory activity by modulating cytokine production. Specifically, it has been shown to inhibit the production of tumor necrosis factor-alpha (TNF-α) in murine macrophages stimulated with lipopolysaccharide (LPS). This inhibition is comparable to that of established anti-inflammatory agents such as thalidomide .

Figure 1: Inhibition of TNF-α Production

Inhibition of TNF-α Production

Antiviral Activity

Emerging research highlights the potential antiviral properties of sulfonamides, including this compound. Compounds in this class have been investigated for their ability to inhibit viral glycoproteins, making them promising candidates for antiviral drug development against viruses such as coxsackievirus B and avian influenza viruses .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its derivatives:

  • Study on Antibacterial Efficacy : A comparative study evaluated the antibacterial effects of various sulfonamide derivatives, including this compound, against resistant strains of Staphylococcus aureus. The results indicated a significant reduction in bacterial viability at concentrations as low as 4 µg/mL .
  • Inflammation Model : In an in vivo model using LPS-induced pulmonary inflammation, administration of this compound resulted in a marked decrease in neutrophil infiltration and TNF-α levels in lung tissues, suggesting its potential as an anti-inflammatory agent .
  • Antiviral Screening : A recent investigation into the antiviral activity of sulfonamides showed that this compound inhibited viral entry mechanisms in cell cultures infected with coxsackievirus B, indicating its potential role in antiviral therapy .

Properties

Molecular Formula

C10H14N2O2S

Molecular Weight

226.30 g/mol

IUPAC Name

N-phenylpyrrolidine-1-sulfonamide

InChI

InChI=1S/C10H14N2O2S/c13-15(14,12-8-4-5-9-12)11-10-6-2-1-3-7-10/h1-3,6-7,11H,4-5,8-9H2

InChI Key

UBFFWQNKFRRZHQ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)S(=O)(=O)NC2=CC=CC=C2

Origin of Product

United States

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